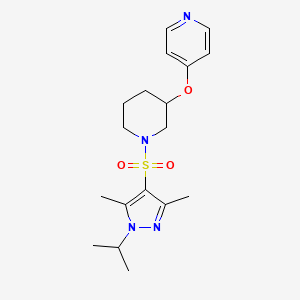

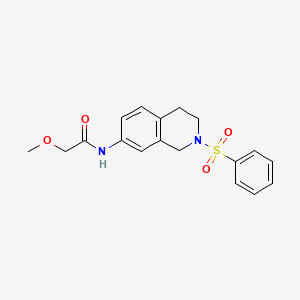

4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

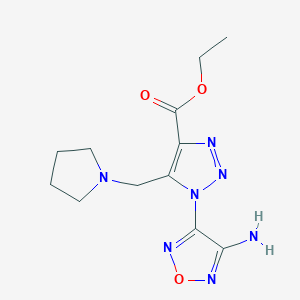

The compound “4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring in this compound is substituted with isopropyl and dimethyl groups .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, which is a five-membered ring with two nitrogen atoms, forms the core of the molecule . Attached to this ring are the isopropyl and dimethyl groups, as well as a sulfonyl group that is connected to a piperidine ring. This piperidine ring is further connected to a pyridine ring via an oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For instance, the pyrazole ring might undergo reactions typical of aromatic heterocycles, such as electrophilic substitution . The sulfonyl group could potentially be involved in substitution reactions, while the piperidine and pyridine rings might undergo reactions typical of amines and aromatic compounds, respectively .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry plays a crucial role in the development of novel compounds with potential therapeutic and material applications. The synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties illustrates the utility of related compounds in generating new chemical entities. These derivatives have been explored for their antimicrobial activities, indicating their significance in medicinal chemistry (Ammar et al., 2004).

Antimicrobial and Antioxidant Activities

The exploration of new heterocyclic compounds for antimicrobial and antioxidant properties is a vital area of research. Novel heterocycles based on the pyrazolopyridine framework have shown promising antimicrobial activities. Similarly, the synthesis of pyrazolopyridine derivatives and their evaluation for antioxidant, antitumor, and antimicrobial activities highlight the broad spectrum of biological activities these compounds can exhibit, offering insights into their potential as therapeutic agents (Gouda, 2012).

Structural Analysis and Molecular Interactions

The study of the molecular structure and interactions of heterocyclic sulfonamides provides a deeper understanding of their chemical behavior and potential applications. For instance, the investigation of supramolecular structures of sulfonamide derivatives offers insights into their hydrogen-bonding arrangements, which are critical for understanding their reactivity and binding properties (Kosutić Hulita et al., 2005).

Material Science Applications

In addition to pharmaceutical applications, heterocyclic compounds containing sulfonyl groups have been explored for their material science applications. For example, the synthesis of fluorinated polyamides containing pyridine and sulfone moieties highlights the potential of these compounds in creating materials with desirable properties such as solubility, thermal stability, and low dielectric constants (Liu et al., 2013).

Orientations Futures

The compound “4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridine” and its derivatives could be the subject of future research, given the known biological activities of many pyrazole derivatives . Potential areas of study could include the synthesis of new derivatives, the investigation of their biological activities, and the exploration of their mechanisms of action .

Propriétés

IUPAC Name |

4-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3S/c1-13(2)22-15(4)18(14(3)20-22)26(23,24)21-11-5-6-17(12-21)25-16-7-9-19-10-8-16/h7-10,13,17H,5-6,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOJFBDHVDNGAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015544.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)

![2,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3015555.png)

![N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide](/img/structure/B3015559.png)